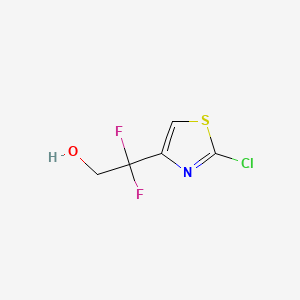
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a chloro group, a thiazole ring, and difluoroethanol moiety. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol typically involves the reaction of appropriate thiazole precursors with chlorinating and fluorinating agentsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial production methods for this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the chloro group to a hydroxyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with an amine could produce an amino-thiazole derivative.
Scientific Research Applications
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and difluoroethanol groups contribute to its reactivity and ability to form stable complexes with biological molecules. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological target .
Comparison with Similar Compounds
2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol can be compared with other thiazole derivatives, such as:
2-(2-Chloro-1,3-thiazol-4-yl)methanol: This compound lacks the difluoroethanol moiety, which may result in different reactivity and biological activity.
2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide: This derivative contains an acetohydrazide group, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H4ClF2NOS |
|---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C5H4ClF2NOS/c6-4-9-3(1-11-4)5(7,8)2-10/h1,10H,2H2 |
InChI Key |
LGNAXEPJNQOWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Cl)C(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















